molecular formula C14H18ClNO2 B2658859 2-Chloro-N-(4-phenyloxan-4-yl)propanamide CAS No. 2411198-74-6

2-Chloro-N-(4-phenyloxan-4-yl)propanamide

Cat. No.: B2658859
CAS No.: 2411198-74-6
M. Wt: 267.75
InChI Key: FQEYKPUNAMSQTB-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-phenyloxan-4-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a phenyl group, and an oxan ring attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-phenyloxan-4-yl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 4-phenyloxan-4-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. Continuous crystallization techniques can be employed to purify the compound and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-phenyloxan-4-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-phenyloxan-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The phenyl and oxan groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(4-phenyloxan-4-yl)propanamide is unique due to the presence of the oxan ring, which imparts distinct chemical and physical properties. This structural feature enhances its potential for specific interactions in biological systems and materials applications .

Properties

IUPAC Name

2-chloro-N-(4-phenyloxan-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-11(15)13(17)16-14(7-9-18-10-8-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEYKPUNAMSQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCOCC1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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